Product packaging for methyl N-(2-iodoacetyl)carbamate(Cat. No.:CAS No. 1343972-56-4)

methyl N-(2-iodoacetyl)carbamate

Cat. No.: B1427441
CAS No.: 1343972-56-4
M. Wt: 243 g/mol
InChI Key: SRKXINLFILPTFQ-UHFFFAOYSA-N
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Description

Methyl N-(2-iodoacetyl)carbamate (CAS 1343972-56-4) is a chemical compound with a molecular weight of 243 g/mol and a LogP of 0.52 . It is supplied at 95% purity and should be handled with care, as it may cause skin and eye irritation and be harmful if swallowed . While specific research applications for this compound are not detailed in the available literature, its molecular structure suggests significant potential as a versatile building block in organic synthesis. The molecule features two distinct reactive sites: a potent iodoacetyl group and a protected carbamate function. The iodoacetyl moiety is a well-known electrophile that can undergo efficient alkylation reactions with nucleophiles like thiols (in cysteine residues) and amines, making it a valuable reagent for bioconjugation, probe development, and the synthesis of more complex molecules. The N-methyl carbamate group can serve as a protected amine, which can be deprotected under specific conditions to reveal a free amine for further chemical manipulation. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6INO3 B1427441 methyl N-(2-iodoacetyl)carbamate CAS No. 1343972-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-iodoacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXINLFILPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 2 Iodoacetyl Carbamate and Analogous Structures

Strategies for Carbamate (B1207046) Scaffold Formation

The carbamate functional group is a cornerstone of many biologically active molecules and industrial chemicals. thieme-connect.comresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of methods ranging from traditional routes to modern, environmentally benign processes.

The formation of methyl carbamates often involves the reaction of an amine with a source of a methoxycarbonyl group. One direct and widely used method is the reaction of primary amines with dimethyl carbonate (DMC). core.ac.uk At elevated temperatures, primary aliphatic amines react with DMC to yield the corresponding methyl carbamates. core.ac.uk Supercritical carbon dioxide can be employed to mediate this reaction, influencing both the conversion rate and the selectivity towards the desired carbamate over N-methylation side-products. core.ac.uk

Another approach involves a three-component coupling reaction. Amines, carbon dioxide, and alkyl halides can be efficiently coupled in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgacs.org This method proceeds under mild conditions and effectively avoids common side reactions like over-alkylation. organic-chemistry.org For aromatic amines, methyl N-phenyl carbamate can be synthesized from aniline (B41778) using methyl formate (B1220265) as a green and efficient carbonylating agent, which offers milder reaction conditions than conventional routes. nih.gov Additionally, amides can be converted into methyl carbamates through a Hofmann rearrangement. This can be achieved using reagents like N-bromoacetamide and lithium methoxide (B1231860) or by using trichloroisocyanuric acid to form an N-chloroamide intermediate which is then rearranged with sodium methoxide in methanol. organic-chemistry.orgresearchgate.net

Extrusive alkylation presents a more complex, step-economical strategy for attenuating amine reactivity during multi-step syntheses without requiring traditional protection/deprotection sequences. nih.gov This method involves the conversion of carbamates into tertiary amines using reagents like trimethylsilyl (B98337) iodide (TMSI), which proceeds through a silyl (B83357) carbamate intermediate. nih.gov

A highly efficient and mild method for synthesizing carbamates involves the tin-catalyzed transcarbamoylation of alcohols. thieme-connect.comorganic-chemistry.org This process utilizes an easily handled carbamoyl (B1232498) donor, such as phenyl carbamate or methyl carbamate, to transfer the carbamoyl group to a primary or secondary alcohol. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a tin compound, like dibutyltin (B87310) maleate, and proceeds smoothly in a solvent such as toluene (B28343) at moderate temperatures (e.g., 90°C). organic-chemistry.orgthieme-connect.de

This method is noted for its experimental simplicity, high yields, and broad functional-group tolerance, accommodating sensitive groups like acetyl, benzoyl, and tosyl. thieme-connect.comorganic-chemistry.org The use of methyl carbamate as the donor is particularly economical and allows for a streamlined workup procedure. organic-chemistry.org The tin-catalyzed approach represents a valuable alternative to methods employing more hazardous or moisture-sensitive reagents like phosgene (B1210022) derivatives or trichloroacetyl isocyanate. thieme-connect.comorganic-chemistry.org

Table 1: Examples of Tin-Catalyzed Transcarbamoylation


Alcohol SubstrateCarbamoyl DonorCatalystYield (%)Reference
GeraniolPhenyl CarbamateDibutyltin maleate98 researchgate.net
3-Methyl-2-cyclohexenolPhenyl CarbamateDibutyltin maleate72 thieme-connect.com
Primary Alcohols (General)Phenyl CarbamateTin Catalyst>90 thieme-connect.com
Secondary Alcohols (General)Phenyl CarbamateTin Catalyst>90 thieme-connect.com

In recent years, significant effort has been directed toward developing "green" synthetic routes to carbamates to avoid toxic reagents like phosgene. researchgate.net A prominent strategy involves using carbon dioxide (CO₂), a cheap, non-toxic, and renewable C1 source. researchgate.netrsc.org For instance, CO₂ can be reacted with amines and alcohols, often facilitated by a basic catalyst, to form carbamates in a halogen-free process. rsc.org Another method uses Si(OMe)₄ as a regenerable reagent and DBU as a CO₂ capture agent and catalyst, enabling the direct conversion of even low-concentration CO₂ into carbamates without metal catalysts. organic-chemistry.orgorganic-chemistry.org

Urea (B33335) is another eco-friendly carbonyl source for carbamate synthesis. mdpi.com The reaction of alcohols with urea, catalyzed by silica (B1680970) gel-supported metal oxides (e.g., TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂), can produce various alkyl carbamates in high yields (up to 97.5%). mdpi.com The only major byproduct is ammonia (B1221849), which can be recycled for urea production, making this a highly sustainable process. mdpi.com Additionally, solvent-free methodologies have been developed, such as the reaction of an alcohol or phenol (B47542) with sodium cyanate (B1221674) and trichloroacetic acid, which provides primary carbamates in high yield and purity. banglajol.info Transesterification of carbamates, catalyzed by alkoxides, also represents an environmentally friendly pathway. rsc.org

Table 2: Overview of Green Synthetic Protocols for Carbamates


Carbonyl SourceReactantsCatalyst/ReagentKey FeatureReference
Carbon Dioxide (CO₂)Amines, AlcoholsBasic catalystsHalogen-free, uses renewable C1 source nih.gov
Carbon Dioxide (CO₂)Amines, HalidesCesium Carbonate / TBAIMild conditions, avoids over-alkylation banglajol.info
UreaAlcoholsSilica-supported metal oxidesHigh yields, recyclable ammonia byproduct researchgate.net
Sodium CyanatePhenols/AlcoholsTrichloroacetic acid (TCA)Solvent-free, simple methodology organic-chemistry.org
Methyl CarbamateAlcoholsAlkoxidesTransesterification method organic-chemistry.org

Introduction of the α-Iodoacetyl Functionality

Once a suitable carbamate precursor, such as methyl N-acetylcarbamate, is formed, the next critical step is the selective introduction of iodine at the alpha position of the acetyl group.

The α-iodination of a carbonyl compound like methyl N-acetylcarbamate is typically achieved through an electrophilic halogenation pathway. The reaction involves the conversion of the N-acetylcarbamate into its enol or enolate form, which then acts as a nucleophile, attacking an electrophilic iodine source. Common reagents for this purpose include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction is often facilitated by acid or base catalysis to promote enolization or enolate formation, respectively.

While direct literature on the iodination of methyl N-acetylcarbamate is scarce, the principle is well-established for other carbonyl compounds. For instance, selective iodination at the α-position of esters has been demonstrated under mild conditions. acs.org Disulfide-catalyzed electrophilic iodination of electron-rich compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is another effective method that could be adapted for this transformation. organic-chemistry.org The synthesis of the target molecule would therefore logically proceed by treating the precursor, methyl N-acetylcarbamate, with a reagent like NIS in an appropriate solvent to yield methyl N-(2-iodoacetyl)carbamate.

Regioselectivity is a crucial aspect of halogenation. In the context of synthesizing this compound, the term refers to the selective iodination of the α-carbon of the acetyl group. This selectivity is inherently directed by the carbonyl group, which acidifies the α-protons, making them the most reactive site for deprotonation and subsequent reaction with an electrophile. The electronic nature of the acetyl group thus ensures that halogenation occurs specifically at this position rather than elsewhere on the molecule.

It is important to distinguish this from other forms of regioselective halogenation involving carbamates. For instance, in N-arylcarbamates, the carbamate group can act as a directing group for the palladium-catalyzed ortho-halogenation of the aromatic ring. acs.org Similarly, carbamate-based directing groups have been used to achieve metal-free, remote C-H halogenation on complex heterocyclic systems like quinolines. rsc.org Other strategies for regioselective halogenation of N-aryl amides and ureas involve the use of a boron handle to direct the halogen to a specific position via oxidative halodeboronation. nih.gov However, for the synthesis of the title compound, which lacks an aromatic ring, these techniques are less relevant. The focus remains on the intrinsic reactivity of the α-position of the N-acetyl group, which provides the necessary regiochemical control.

Advanced Catalysis in Carbamate Synthesis

The synthesis of carbamates, a crucial functional group in pharmaceuticals and materials science, has traditionally relied on methods that often involve hazardous reagents like phosgene and isocyanates or require harsh reaction conditions. nih.govnih.gov Modern synthetic chemistry has increasingly turned towards advanced catalytic systems to overcome these limitations, offering milder conditions, improved efficiency, and broader substrate applicability. nih.gov Among these, transition-metal catalysis, particularly using palladium, has emerged as a powerful strategy for the construction of carbamate linkages. nih.govnih.gov

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed reactions provide versatile and efficient routes for synthesizing a wide array of carbamate structures. A prominent methodology involves the palladium-catalyzed cross-coupling of aryl or vinyl halides and triflates with a nitrogen source and a carbon monoxide source, or a surrogate like sodium cyanate, in the presence of an alcohol. nih.govnih.gov This approach allows for the one-pot formation of N-aryl and N-vinyl carbamates, which are valuable precursors and structural motifs.

The general transformation involves the in situ generation of an isocyanate intermediate from an aryl halide (ArX, where X = Cl, Br, I, OTf). This highly reactive intermediate is immediately "trapped" by an alcohol (R-OH) present in the reaction mixture to yield the desired carbamate product. organic-chemistry.org This method avoids the isolation of toxic isocyanates and demonstrates broad functional group tolerance. nih.gov

Key components of this synthetic pathway include:

Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

Ligand: Phosphine (B1218219) ligands (e.g., Xantphos, tBuBrettPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Carbonyl Source: Carbon monoxide (CO) gas or a solid surrogate like sodium cyanate (NaOCN) can be used. nih.gov

Substrates: The reaction is well-established for aryl and vinyl halides/triflates. organic-chemistry.orgmit.edu While analogous reactions with alkyl halides are more challenging due to potential side reactions like β-hydride elimination, specific conditions can be optimized for certain substrates. acs.org

Nucleophile: A wide range of primary and secondary alcohols can be used to form the corresponding carbamates. organic-chemistry.org

Detailed research findings have demonstrated the synthesis of various carbamate protecting groups and other complex structures using this pathway. The choice of ligand and reaction conditions is critical for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Carbamates nih.govorganic-chemistry.org
Aryl Halide/TriflateAlcoholCatalyst System (Catalyst/Ligand)Yield (%)
4-ChlorotolueneMethanolPd(OAc)₂ / Xantphos85
1-Bromo-4-tert-butylbenzeneEthanolPd₂(dba)₃ / tBuBrettPhos92
Phenyl triflateBenzyl AlcoholPd₂(dba)₃ / tBuBrettPhos95
4-Trifluoromethylphenyl chlorideAllyl AlcoholPd(OAc)₂ / Xantphos78
1-Chloro-4-nitrobenzenetert-ButanolPd₂(dba)₃ / tBuBrettPhos88

Mechanistic Aspects of Catalyst Influence on Product Formation

The efficacy of palladium catalysts in carbamate synthesis stems from their ability to orchestrate a multi-step catalytic cycle that efficiently brings together the reactants. The mechanism for the palladium-catalyzed carbonylation of aryl halides to form carbamates is generally understood to proceed through several key elementary steps, as illustrated for a generic Ar-X substrate.

The Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) or triflate to a low-valent Pd(0) complex, which is generated in situ from the precatalyst. This step forms a Pd(II) intermediate (Ar-Pd-X). The choice of ligand is critical here, as it influences the rate of this step and the stability of the resulting complex. acs.org

Carbon Monoxide Insertion / Cyanate Coordination: If using carbon monoxide, the gas coordinates to the Pd(II) center and subsequently inserts into the Ar-Pd bond to form an acyl-palladium complex (Ar-CO-Pd-X). Alternatively, when using sodium cyanate, the cyanate anion coordinates to the palladium, leading to the formation of an aryl isocyanate species and the palladium complex. nih.gov

Nucleophilic Attack (Alcoholysis): The alcohol (R-OH) present in the mixture then acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acyl-palladium complex. This step, often facilitated by a base, leads to the formation of the C-O bond of the carbamate.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex. This step forms the C-N or C-O bond of the final carbamate product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligand significantly impacts the rate and efficiency of reductive elimination. nih.gov

Influence of the Catalyst System:

The ligand bound to the palladium center exerts profound control over the reaction. Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. acs.org The "bite angle" of bidentate ligands like Xantphos can also influence selectivity and prevent the formation of undesired side products.

Computational studies, such as Density Functional Theory (DFT), have provided deeper insights, revealing the energy barriers for each step and the geometry of the transition states. nih.govacs.org For instance, distortion-interaction analysis can explain the regioselectivity in C-H activation steps for more complex substrates. nih.gov Understanding these mechanistic details is crucial for troubleshooting reactions and designing new, more efficient catalysts for the synthesis of complex molecules like this compound and its analogs. The stability of intermediates is key; for instance, in the synthesis of allyl carbamates, the Pd(0) catalyst can be converted to Pd(II) with an oxidant to prevent undesired deprotection of the product. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Methyl N 2 Iodoacetyl Carbamate

Electrophilic Reactivity of the Iodoacetyl Group

The presence of an iodine atom alpha to a carbonyl group renders the methylene (B1212753) carbon of the iodoacetyl group a potent electrophile, susceptible to attack by a variety of nucleophiles. This reactivity is central to the compound's utility in chemical and biological applications.

Alkylation Mechanisms with Biological Nucleophiles

The iodoacetyl group of methyl N-(2-iodoacetyl)carbamate is a strong alkylating agent for various biological nucleophiles. The primary mechanism for this alkylation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophilic group from a biological macromolecule, such as DNA or a protein, attacks the carbon atom bearing the iodine. Simultaneously, the carbon-iodine bond breaks, with iodide acting as the leaving group.

While specific studies on the reaction of this compound with all biological nucleophiles are not extensively documented, the well-established reactivity of iodoacetamide (B48618) provides a strong model for its behavior. scienceasia.orgnih.gov The electron-rich side chains of several amino acids are susceptible to alkylation by iodoacetyl compounds. nih.govnih.gov For instance, the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008) can react, particularly at pH values where these groups are unprotonated. scienceasia.orgnih.gov The N-terminal amino group of peptides and proteins is also a potential target for alkylation. nih.gov

Alkylation of DNA by similar agents suggests that the nitrogen atoms in the nucleobases are primary targets. The N7 of guanine (B1146940) is a particularly strong nucleophile and a common site for alkylation by SN2 alkylating agents. nih.govchemrxiv.org Reaction with other sites, such as the N1 and N3 of adenine (B156593) and the N3 of cytosine, can also occur. This covalent modification of DNA can have significant biological consequences.

Formation of Thioether Adducts with Sulfhydryl Groups

The most prominent reaction of the iodoacetyl group is its highly efficient and specific reaction with sulfhydryl (thiol) groups, such as those found in the amino acid cysteine. This reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of the thiol attacks the electrophilic carbon of the iodoacetyl group, displacing the iodide and forming a stable thioether linkage. nih.gov

This reaction is highly favored and can proceed under mild conditions, typically at a pH range of 7 to 9. The specificity for cysteine residues is a key feature, making iodoacetyl compounds valuable reagents for probing protein structure and function by selectively modifying these residues. nih.gov While the reaction is most efficient with free sulfhydryl groups, it is important to note that iodoacetamide, a closely related compound, has been shown to react with other amino acid residues if present in large excess or under non-ideal conditions. nih.gov

Carbamate (B1207046) Moiety Reactivity and Transformations

The carbamate group in this compound exhibits its own characteristic reactivity, which can be influenced by the presence of the adjacent iodoacetyl group.

Nucleophilic Attack and Hydrolysis Pathways (mechanistic principles)

The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. A common reaction is hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions, hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbamate carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then collapse to yield methanol, an unstable carbamic acid intermediate, and the iodoacetyl-substituted amine. The carbamic acid readily decarboxylates to give carbon dioxide and ammonia (B1221849).

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination steps lead to the cleavage of the carbamate, yielding methanol, carbon dioxide, and the corresponding amine. The electron-withdrawing nature of the iodoacetyl group is expected to enhance the electrophilicity of the carbamate carbonyl, potentially increasing the rate of nucleophilic attack and hydrolysis compared to simple alkyl carbamates.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound, with a nucleophilic nitrogen atom and an electrophilic center within the same molecule, creates the potential for intramolecular reactions. One such possibility is an intramolecular cyclization. Research on related N-haloacetylated compounds has demonstrated their propensity to undergo cyclization to form five-membered heterocyclic rings, such as oxazolidinones.

In the case of this compound, it is plausible that under appropriate conditions, such as in the presence of a base, the carbamate nitrogen could act as an internal nucleophile. Deprotonation of the nitrogen would enhance its nucleophilicity, allowing it to attack the electrophilic carbon of the iodoacetyl group in an intramolecular SN2 reaction. This would result in the formation of a 5-membered ring, specifically an N-methoxycarbonyl-oxazolidin-2-one derivative, with the elimination of an iodide ion. This type of cyclization is a known pathway for related N-allyl carbamates, which can undergo halo-induced cyclization to yield oxazolidinone structures.

Theoretical and Computational Chemistry Studies

While specific computational studies focusing exclusively on the chemical reactivity of this compound are not widely available in the current literature, theoretical methods provide a powerful tool for understanding the fundamental principles governing its behavior. Computational chemistry can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of this molecule.

For instance, Density Functional Theory (DFT) calculations could be used to model the transition states of the SN2 reactions with various biological nucleophiles, providing insights into the activation energies and reaction kinetics. Such studies have been performed on related carbamate systems and have successfully elucidated conformational landscapes and reaction pathways.

Furthermore, computational models can explore the energetics of the intramolecular cyclization pathway, determining its feasibility and comparing it to intermolecular reactions. The influence of the solvent and the role of catalysts could also be investigated through theoretical calculations. The absence of specific computational studies on this compound highlights an area for future research that could provide a more detailed and quantitative understanding of its chemical reactivity and mechanistic pathways.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a important method for elucidating the reaction pathways of complex organic molecules. For a compound like this compound, DFT calculations can map out the potential energy surface of its reactions, identifying the most plausible mechanistic routes. These calculations provide insights into the electronic structure, bonding, and energetic changes that occur as the reactants transform into products.

For this compound, a primary reaction of interest would be its nucleophilic substitution at the α-carbon bearing the iodine atom. A hypothetical DFT study would likely investigate the reaction with various nucleophiles (e.g., amines, thiols, carboxylates) to model its covalent modification of biological macromolecules. The calculations would aim to distinguish between a direct SN2 displacement of the iodide and other potential pathways. The elucidation of such reaction pathways is critical for understanding its mode of action as a potential covalent inhibitor.

A typical DFT investigation would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect a transition state to its corresponding reactants and products, confirming that the identified transition state is indeed the correct one for the reaction under investigation.

The insights gained from such DFT studies are invaluable for predicting the reactivity of this compound and for designing experiments to validate the proposed mechanisms.

Prediction of Energetic Feasibility and Transition States

A key outcome of DFT calculations is the prediction of the energetic feasibility of a proposed reaction pathway and the characterization of its transition states. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of a chemical reaction.

In the context of this compound, DFT could be used to calculate the activation barriers for its reaction with different nucleophiles. This would allow for a comparison of its reactivity towards various functional groups, providing a theoretical basis for its selectivity. For example, by calculating the activation energies for the reaction of this compound with the side chains of amino acids like cysteine, lysine, and histidine, one could predict its preferred targets in a protein.

A hypothetical energetic profile for the SN2 reaction of this compound with a generic nucleophile (Nu-) is depicted below. The table illustrates the type of data that would be generated from DFT calculations.

Table 1: Hypothetical DFT-Calculated Energies for the Reaction of this compound with a Nucleophile

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (Carbamate + Nu-)Separated reactants0.0
Pre-reaction ComplexReactants associated in a complex-5.2
Transition State Highest energy point along the path +15.8
Post-reaction ComplexProducts associated in a complex-25.6
Products (Substituted Carbamate + I-)Separated products-20.1

Note: The values in this table are hypothetical and for illustrative purposes only.

The transition state structure would reveal the extent of bond-making and bond-breaking at the pinnacle of the reaction barrier. For an SN2 reaction, one would expect to see a trigonal bipyramidal geometry around the α-carbon, with the incoming nucleophile and the leaving iodide group in apical positions. The accurate prediction of these transition state geometries and their associated energies is a hallmark of modern DFT methods and provides a deep understanding of the chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of molecules over time. For a molecule like this compound, MD simulations can provide crucial insights into its conformational preferences, which can, in turn, influence its reactivity and interactions with other molecules.

The carbamate group itself can exist in different conformations due to rotation around the C-N bond, leading to syn and anti rotamers. nih.gov The energy barrier for this rotation is lower than in amides, meaning that multiple conformations can be accessible at room temperature. acs.org MD simulations can explore the conformational landscape of this compound, predicting the relative populations of different conformers and the dynamics of their interconversion.

A typical MD simulation protocol for conformational analysis would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: Removing any bad contacts or steric clashes in the initial system setup.

Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to equilibrate.

Production Run: Running the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space adequately.

Analysis of the MD trajectory can reveal important information about the molecule's structure and dynamics. For example, one could analyze the distribution of dihedral angles to identify the preferred conformations of the carbamate group and the iodoacetyl side chain. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom.

While specific MD simulation data for this compound is not available, studies on other carbamate-containing molecules have demonstrated the utility of this technique. For instance, MD simulations have been used to study the conformational changes in carbamate-based inhibitors when bound to their target enzymes. nih.gov These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and how its flexibility contributes to the binding affinity.

Table 2: Key Conformational Features of Carbamates Investigated by MD Simulations

FeatureDescriptionSignificance
C-N Bond Rotation Rotation around the carbamate C-N bond leads to syn and anti conformers. nih.govThe relative population of these conformers can affect the molecule's overall shape and hydrogen bonding patterns.
Dihedral Angle Distribution The probability distribution of key dihedral angles reveals the most stable rotational isomers.Provides a quantitative measure of the conformational preferences of the molecule.
Solvent Accessibility The extent to which different parts of the molecule are exposed to the solvent.Can influence the molecule's solubility and the accessibility of the reactive iodoacetyl group to nucleophiles.
Intramolecular Hydrogen Bonding The formation of hydrogen bonds between different parts of the molecule.Can stabilize certain conformations and influence the molecule's overall rigidity.

Applications in Chemical Biology and Molecular Sciences Research

Development of Chemical Probes for Bioconjugation

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of chemical biology. Methyl N-(2-iodoacetyl)carbamate serves as a valuable reagent in this context, primarily due to its ability to form stable covalent bonds with specific amino acid residues.

Achieving site-specific modification of proteins is crucial for creating homogenous products with preserved biological function. The iodoacetyl group of this compound is a highly effective tool for this purpose. It is a classic example of a sulfhydryl-reactive chemical handle that exhibits high selectivity for cysteine residues. fishersci.comthermoscientific.com

Table 1: Characteristics of Iodoacetyl-based Protein Labeling

FeatureDescriptionReference
Target Residue Cysteine (sulfhydryl group) fishersci.com
Chemistry SN2 Nucleophilic Substitution thermoscientific.com
Bond Formed Thioether thermoscientific.com
Reaction pH Typically neutral to slightly alkaline (pH 7-8.5) nih.gov
Key Advantage High selectivity and formation of a stable, irreversible bond. thermoscientific.com

Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug. nih.gov The linker connecting these two components is critical to the ADC's stability and efficacy. nih.govacs.org Carbamate (B1207046) chemistry is frequently employed in the design of these linkers. acs.orgchemrxiv.org

While this compound itself is a simple structure, its functional groups are directly relevant to ADC construction. The iodoacetyl group can be used to attach the entire molecule to the antibody, typically by reacting with cysteine residues that have been exposed after the reduction of interchain disulfide bonds. thermoscientific.com The methyl carbamate portion would then link to a payload, although more complex, cleavable carbamate systems like para-aminobenzyl carbamate (PABC) are more common in advanced ADCs because they allow for the conditional release of the drug inside the target cell. acs.orgresearchgate.netnih.gov In a non-cleavable ADC design, a molecule like this compound could function as a stable, compact linker connecting the antibody to the drug.

The concept of bio-orthogonal chemistry, recognized with a Nobel Prize, involves reactions that can occur within a living system without interfering with native biochemical processes. nih.gov These reactions are characterized by high selectivity, efficiency, and the absence of toxic byproducts. While the classic examples of "click chemistry" are reactions like the copper-catalyzed azide-alkyne cycloaddition, the principles extend to other highly specific transformations. nih.gov

The reaction between an iodoacetyl group and a cysteine thiol fits the conceptual framework of a bio-orthogonal reaction. Its high selectivity for sulfhydryl groups, which are relatively rare in proteins and have unique nucleophilicity, allows the reaction to proceed cleanly in the complex milieu of the cell with minimal off-target effects. nih.gov Therefore, using this compound for cysteine labeling can be considered a bio-orthogonal strategy, enabling researchers to "click" a probe onto a specific protein target in a complex biological sample.

Enzyme and Protein Interaction Studies

Understanding how proteins function and interact is central to molecular biology. Chemical probes like this compound provide a means to investigate these processes by covalently modifying key residues, thereby inhibiting function or capturing interaction partners.

Carbamates are a well-known class of enzyme inhibitors, particularly for hydrolases such as acetylcholinesterases that feature a reactive serine in their active site. nih.gov The inhibitory mechanism involves the transfer of the carbamoyl (B1232498) group from the small molecule to the active site serine, forming a carbamoylated enzyme. This modified enzyme is often much more stable and hydrolyzes far more slowly than the natural substrate, effectively blocking enzyme activity. nih.gov The rate of this inhibition and the stability of the carbamoylated intermediate depend on the structure of the carbamate. nih.gov

In addition to the carbamate-mediated inhibition, the iodoacetyl group of this compound provides a second, potent mechanism for irreversible enzyme inhibition. If a cysteine residue is present in or near the enzyme's active site, the iodoacetyl moiety can covalently bind to it, permanently inactivating the enzyme. This dual reactivity makes the compound a versatile tool for probing enzyme active sites and developing potent, irreversible inhibitors.

Table 2: Potential Enzyme Inhibition Mechanisms of this compound

MechanismTarget ResidueType of Inhibition
Carbamoylation SerineReversible (slow) or Pseudo-irreversible
Alkylation CysteineIrreversible

Identifying which proteins interact with each other is key to mapping cellular networks. Covalent labeling with reactive chemical probes is a powerful strategy for this purpose. nih.gov this compound can be used as a probe to identify protein-protein interactions or to map the binding sites of small molecules.

For example, the probe could be incorporated into a known ligand or a molecule of interest. When this modified ligand binds to its target protein, the iodoacetyl group can covalently react with a nearby cysteine residue, permanently linking the ligand to its binding pocket. Subsequent proteomic analysis can then identify the exact site of modification, providing high-resolution information about the binding interaction. nih.govnih.gov This "proximity-labeling" approach is invaluable for validating drug targets and understanding the structural basis of molecular recognition in biological systems.

Utility in Complex Organic Synthesis and Heterocyclic Chemistry

This compound stands out as a versatile and valuable building block in the realm of organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures and heterocyclic systems. The compound's dual reactivity, featuring an electrophilic iodoacetyl group alongside a nucleophilic carbamate, facilitates a wide spectrum of chemical transformations, making it a key reagent for synthetic chemists.

The inherent reactivity of this compound makes it an important intermediate for synthesizing a variety of heterocyclic compounds, with its role in oxazole (B20620) synthesis being especially notable. A common synthetic approach involves the reaction of the iodoacetyl moiety with a suitable nucleophile, which is then followed by an intramolecular cyclization reaction to form the heterocyclic ring.

A key example of this is in the synthesis of oxazole-containing natural products. The Robinson-Gabriel synthesis and its modified versions, which can be used to construct the oxazole core, often involve intermediates that are structurally analogous to or can be derived from reagents like this compound. pitt.edu For instance, the synthesis of the C1' to C11' side chain of leucascandrolide A was achieved using a modified Robinson-Gabriel synthesis to form the oxazole ring. pitt.edu While many modern methods for oxazole synthesis start from carboxylic acids or their derivatives and react them with isocyanide reagents, the fundamental principle of combining an acyl-like component with a C-N-C unit remains. nih.gov

The application of this compound also extends to the synthesis of other heterocyclic frameworks. For example, it can be used in reactions with thioamides to produce thiazole (B1198619) derivatives, following a reaction pathway similar to that of oxazole synthesis where the sulfur atom of the thioamide acts as the nucleophile.

Starting Material Reactant Resulting Heterocycle
This compoundAmide or equivalentOxazole
This compoundThioamideThiazole

Beyond its role in forming heterocyclic rings, this compound serves as a precursor for a broad range of functionalized molecules. The electrophilic nature of the iodine atom allows for its ready displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups into a molecular scaffold.

This reactivity allows for the synthesis of N-substituted aminoacetylcarbamates through reactions with amines. These products can then be used in further synthetic steps or act as ligands for metal complexes. In a similar fashion, reactions with thiols can produce thioether-containing carbamates, which are of significant interest in the fields of medicinal chemistry and materials science.

The carbamate portion of the molecule also offers opportunities for chemical manipulation. It can be hydrolyzed to yield the corresponding aminoacetyl derivative or be reduced to form an N-methylated compound. This versatility establishes this compound as a valuable starting point for creating libraries of diverse compounds for screening in drug discovery and other research areas.

Reactant Product Type Potential Applications
AminesN-substituted aminoacetylcarbamatesLigand synthesis, medicinal chemistry
ThiolsThioether-containing carbamatesMedicinal chemistry, materials science

Advanced Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Compound Analysis

Chromatography is essential for the separation and quantification of methyl N-(2-iodoacetyl)carbamate. Given the properties of the carbamate (B1207046) functional group, specific strategies are often required to achieve successful analysis.

Gas chromatography is a powerful tool for separating volatile compounds. However, many carbamates, including N-methylcarbamates, are thermally labile, meaning they can decompose at the high temperatures used in GC injectors and columns. scispec.co.th To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability. youtube.com

For carbamates, derivatization often involves targeting the polar N-H group. Common strategies include acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the carbamate to form a more stable and volatile derivative that is readily detectable by GC systems, often equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). nih.govresearchgate.net Another approach involves hydrolysis of the carbamate followed by derivatization of the resulting amine or phenol (B47542). epa.gov For instance, reaction with 9-xanthydrol has been successfully used to create stable derivatives of carbamate pesticides for GC-MS analysis. nih.gov

Derivatization StrategyReagent ExamplePurposeAnalytical Finish
Acylation Heptafluorobutyric Anhydride (HFBA)Increases volatility and thermal stability by capping the polar N-H group.GC-ECD, GC-MS nih.govresearchgate.net
Alkylation (Flash Methylation) MethElute (TMAH)In-port methylation to form less polar derivatives.GC-MS/MS scispec.co.th
Reaction with Xanthydrol 9-XanthydrolForms stable, bulky derivatives suitable for sensitive detection.GC-MS nih.gov
Hydrolysis and Acetylation NaOH then Monochloroacetic AnhydrideCleaves the carbamate, followed by derivatization of the resulting phenol/amine.GC-ECD epa.gov

This table summarizes common derivatization strategies applicable to carbamates for GC analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of thermally unstable compounds like many carbamates, as it operates at or near ambient temperatures. s4science.at For enhanced sensitivity and selectivity, especially in trace analysis, HPLC is often coupled with post-column derivatization. spkx.net.cnlabrulez.com

A widely adopted technique, forming the basis of regulatory methods like U.S. EPA Method 531.1, involves the separation of carbamates on a reverse-phase column (e.g., C8 or C18). s4science.atepa.gov After exiting the column, the eluent is mixed with a reagent, typically a strong base like sodium hydroxide (B78521), and heated to hydrolyze the carbamate ester linkage. s4science.atjfda-online.com This reaction liberates methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. s4science.atjfda-online.com This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. labrulez.com

ParameterTypical ConditionPurpose
Analytical Column C8 or C18 Reverse-PhaseSeparates carbamates based on hydrophobicity. s4science.at
Mobile Phase Water/Methanol or Water/Acetonitrile GradientElutes compounds from the column. s4science.atsielc.com
Post-Column Hydrolysis 0.05N Sodium Hydroxide (NaOH) at ~100 °CCleaves the carbamate to form methylamine. s4science.atjfda-online.com
Derivatization Reagents o-Phthalaldehyde (OPA) and 2-MercaptoethanolReacts with methylamine to form a fluorescent product. s4science.at
Detection Fluorescence Detector (Ex: ~330 nm, Em: ~465 nm)Quantifies the highly fluorescent derivative. s4science.atlabrulez.com

This table outlines typical parameters for the HPLC analysis of N-methylcarbamates using post-column derivatization.

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Spectroscopy is crucial for the unambiguous identification and structural analysis of this compound. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. msu.edulibretexts.org Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. savemyexams.com For this compound, NMR can confirm the presence and connectivity of all its constituent parts.

Although a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar compounds. chemicalbook.comdocbrown.info

¹H NMR: The spectrum is expected to show three distinct singlets: one for the methyl protons (O-CH₃) around 3.7 ppm, one for the methylene (B1212753) protons (I-CH₂-CO) around 3.8-4.0 ppm, and a broader singlet for the amide proton (N-H) which can vary in position.

¹³C NMR: The spectrum would show four signals: the methyl carbon (O-CH₃), the iodinated methylene carbon (I-CH₂), and two distinct signals for the two carbonyl carbons (one for the carbamate and one for the acetyl group), typically in the 150-170 ppm range. docbrown.infochemicalbook.com

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~3.7Singlet-O-CH₃
¹H ~3.8 - 4.0SingletI-CH₂ -C=O
¹H Variable (e.g., 7-9)Broad Singlet-NH -
¹³C ~53Quartet-O-C H₃
¹³C ~5TripletI-C H₂-
¹³C ~155SingletN-C =O (Carbamate)
¹³C ~168SingletC =O (Acetyl)

This table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on standard functional group values.

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns. researchgate.netjapsonline.com For this compound (C₄H₆INO₃), high-resolution mass spectrometry would confirm its elemental composition.

Under electron ionization (EI), the molecule would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (258.94 g/mol ). The subsequent fragmentation pattern provides a fingerprint for identification. Key fragmentation pathways for carbamates often involve cleavage at the ester and amide bonds. nih.gov A characteristic loss for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov Other expected fragments would result from the loss of an iodine atom ([M-I]⁺) or cleavage of the iodoacetyl group.

m/z Value (Predicted)Ion IdentityDescription
258.94 [M]⁺Molecular Ion
227.97 [M - OCH₃]⁺Loss of the methoxy (B1213986) group
169.99 [CH₂ICO]⁺Iodoacetyl cation
131.95 [M - I]⁺Loss of an iodine atom
127.91 [I]⁺Iodine cation
89.02 [M - CH₂ICO]⁺Loss of the iodoacetyl group

This table shows the predicted major fragments for this compound in mass spectrometry.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. libretexts.org For this compound, these methods can confirm the presence of its key structural features.

The IR spectrum would be dominated by strong absorption bands from the two carbonyl (C=O) groups. The carbamate C=O stretch typically appears around 1720-1740 cm⁻¹, while the amide C=O stretch (Amide I band) of the iodoacetyl group would be found around 1670-1690 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. nih.gov The C-O and C-N stretching vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). docbrown.info The C-I stretch is expected at a low frequency, typically in the 500-600 cm⁻¹ range.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3400 nih.gov
C-H (sp³)Stretch2850 - 3000 libretexts.org
C=O (Carbamate)Stretch1720 - 1740
C=O (Amide I)Stretch1670 - 1690 nih.gov
N-H Bend (Amide II)1510 - 1550
C-O Stretch1200 - 1300
C-N Stretch1000 - 1250
C-I Stretch500 - 600 libretexts.org

This table lists the characteristic infrared absorption frequencies for the primary functional groups in this compound.

Emerging Research Frontiers and Future Theoretical Directions

Rational Design of Derivatives through Computational Approaches

There is no available research that specifically details the use of computational methods for the rational design of methyl N-(2-iodoacetyl)carbamate derivatives. While computational approaches are widely used in drug discovery and materials science to predict the properties and activities of novel molecules, no studies have been published that apply these techniques to this particular compound.

Mechanistic Exploration of Undiscovered Biological and Chemical Interactions

No mechanistic studies detailing the specific chemical or biological interactions of this compound are available. Research into the reaction kinetics, potential side reactions, and unique biological targets of this compound has not been published. Therefore, a scientifically accurate exploration of its undiscovered interactions is not possible at this time.

Q & A

Q. What are common synthetic routes for methyl N-(2-iodoacetyl)carbamate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via carbamate-forming reactions, such as the metathesis of alkyl/aryl formamides with organic carbonates (e.g., dimethyl carbonate). Key parameters include temperature control (typically 50–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., alkali metal alkoxides). Reaction optimization involves monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of the iodoacetyl moiety to the carbamate precursor. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How is FT-IR spectroscopy utilized in characterizing carbamate derivatives like this compound?

FT-IR spectroscopy identifies functional groups such as the carbonyl (C=O) stretch (1650–1750 cm⁻¹) from the carbamate and iodoacetyl groups. For this compound, specific bands include:

  • N-H stretching (3250–3350 cm⁻¹) from the carbamate.
  • C-I stretching (500–650 cm⁻¹).
  • C-O-C vibrations (1200–1250 cm⁻¹) from the methyl ester.
    Scaling calculated wavenumbers (e.g., using B3LYP/6-311++G(df,p)) against experimental IR data ensures accurate assignment .

Q. What safety protocols are essential when handling iodoacetyl-containing carbamates in the lab?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., iodine vapors).
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent iodination of surfaces.
  • Waste Disposal: Collect halogenated waste separately for incineration. Safety Data Sheets (SDS) for analogous compounds recommend immediate decontamination of exposed skin with soap and water .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(df,p)) model transition states and reaction pathways. For example:

  • Nucleophilic Substitution: Simulate the iodine atom's leaving group ability in SN2 reactions.
  • Thermodynamics: Calculate activation enthalpies (ΔH‡) and entropies (ΔS‡) for carbamate formation or decomposition.
  • Electrostatic Potential (ESP) Maps: Predict regioselectivity in reactions with nucleophiles (e.g., thiols targeting the iodoacetyl group). These models validate experimental observations and guide catalyst design .

Q. What strategies resolve contradictions in NMR data for carbamate derivatives during structural elucidation?

  • 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C couplings to confirm carbamate connectivity and rule out rotational isomers.
  • Solvent Effects: Use deuterated DMSO to stabilize hydrogen bonds and sharpen split peaks.
  • Dynamic NMR: Variable-temperature studies (e.g., −40°C to 25°C) resolve overlapping signals caused by conformational exchange. For iodinated derivatives, ¹H-¹²⁷I coupling constants (~50 Hz) can indicate spatial proximity .

Q. How to analyze reaction byproducts in the synthesis of this compound using LC-MS?

  • LC Conditions: C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) separates polar byproducts (e.g., unreacted iodoacetic acid).
  • MS Detection: Electrospray ionization (ESI+) identifies molecular ions ([M+H]⁺) and fragments:
    • m/z 242: Parent ion (C₅H₈INO₃).
    • m/z 127: Loss of COOMe (carbamate cleavage).
    • m/z 185: Iodoacetyl fragment.
      Quantify impurities using external calibration curves and optimize reaction steps to minimize side products .

Q. Notes

  • Methodological Focus: Emphasis on experimental design, data validation, and analytical troubleshooting.
  • Regulatory Compliance: While this compound is not explicitly regulated, analogous carbamates (e.g., Schedule I opioids) highlight the need for rigorous safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.